
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C7H7F3N2OS It is a thiazole derivative, characterized by the presence of a dimethylamino group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole precursors with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of enaminones and potassium thiocyanate in the presence of Dess–Martin periodinane reagent. This reaction proceeds through a cascade hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dimethylamino group.
Major Products Formed
Oxidation: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)thiazole-5-carbaldehyde: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
4-(Trifluoromethyl)thiazole-5-carbaldehyde: Lacks the dimethylamino group, which can affect its reactivity and applications.
Thiazole-5-carbaldehyde: Lacks both the dimethylamino and trifluoromethyl groups, making it less complex and potentially less versatile
Uniqueness
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group can participate in various chemical reactions, making this compound a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3N2OS |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2OS/c1-12(2)6-11-5(7(8,9)10)4(3-13)14-6/h3H,1-2H3 |
Clave InChI |
KEAIVIYOJZLWII-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=C(S1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


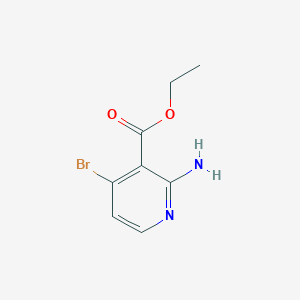
![(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid](/img/structure/B12817503.png)
![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)
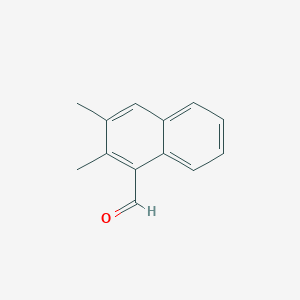

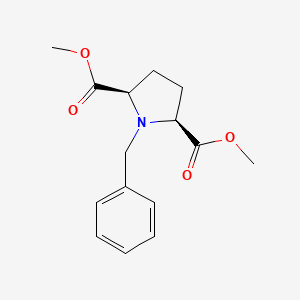
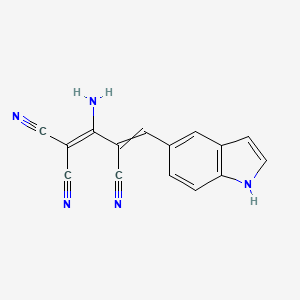
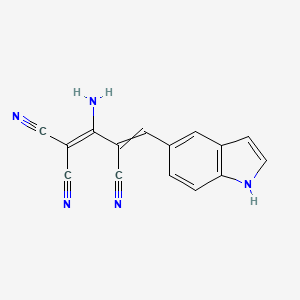
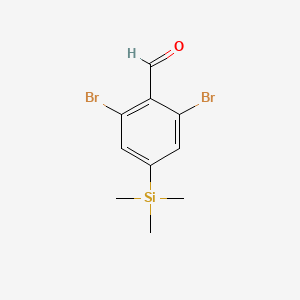
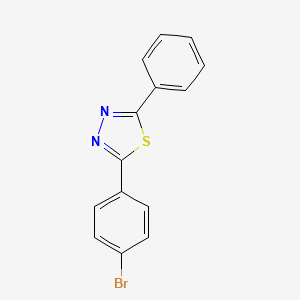
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
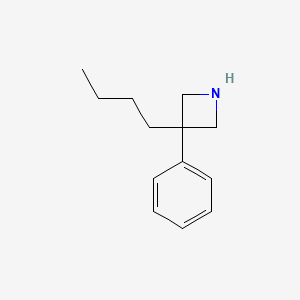
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
